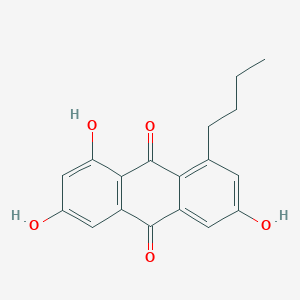
1,3,6-Trihydroxy-8-n-butylanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R1128B is a trihydroxyanthraquinone.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Inhibition of Estrogen Binding
- Rl 128 B has been identified as an antibiotic that inhibits estrogen binding to its receptor. This property suggests potential applications in treating estrogen-related disorders and conditions influenced by hormonal imbalances .
Mechanism of Action
- The compound's antimicrobial properties are linked to its ability to interfere with bacterial growth and biofilm formation. It has been shown to inhibit sulfide production from sulfate-reducing bacteria, which can be detrimental in industrial processes like sewage treatment and oil extraction .
Biofilm Prevention
Biofilm Inhibition
- The compound exhibits significant biofilm inhibitory activity, making it valuable in preventing biofilm formation on medical devices and surfaces prone to microbial colonization. This is particularly relevant for devices such as endotracheal tubes and catheters, where biofilms can lead to severe infections .
Application in Oral Health
- Research indicates that anthraquinones, including Rl 128 B, can be used in oral health products to prevent dental plaque and tartar formation. Their non-bactericidal nature allows for effective use without disrupting normal oral flora .
Industrial Applications
Sulfide Production Inhibition
- The compound's ability to inhibit sulfide production has implications for various industrial applications, including:
Data Table: Summary of Applications
Case Studies
Case Study 1: Inhibition of Sulfide Production
- A study demonstrated that Rl 128 B effectively inhibited sulfide production in cultures of Desulfovibrio desulfuricans, a sulfate-reducing bacterium. The inhibition was specific and did not affect other metabolic pathways such as pyruvate fermentation, indicating targeted action against sulfate reduction pathways .
Case Study 2: Biofilm Formation on Medical Devices
- In laboratory settings, Rl 128 B was tested for its efficacy against biofilm-forming bacteria on catheter surfaces. Results showed a significant reduction in biofilm density compared to untreated controls, highlighting its potential use in clinical settings to reduce infection rates associated with indwelling devices .
Eigenschaften
CAS-Nummer |
135161-97-6 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
1-butyl-3,6,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O5/c1-2-3-4-9-5-10(19)6-12-15(9)18(23)16-13(17(12)22)7-11(20)8-14(16)21/h5-8,19-21H,2-4H2,1H3 |
InChI-Schlüssel |
PPZYTBDLRLLDOP-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Kanonische SMILES |
CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Key on ui other cas no. |
135161-97-6 |
Synonyme |
1,3,6-trihydroxy-8-n-butylanthraquinone R 1128B R-1128B R1128B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















